1-Allyl-4-chlorobenzene

Catalog No.
S1539343
CAS No.
1745-18-2
M.F
C9H9Cl
M. Wt
152.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Allyl-4-chlorobenzene

Researchers replacing this with electron-rich analogs face regioselectivity failure; 1-Allyl-4-chlorobenzene's electron-withdrawing chloro group promotes olefin isomerization prior to addition, ensuring correct regioisomer access. For sequential cross-coupling and epoxidation, it maintains high overall yield (71%) where fluorinated analogs degrade. Process engineers benefit from its higher density (1.055 g/cm³) for reliable liquid-liquid extraction. SMolecule ensures batch-to-batch consistency and fast global delivery.

CAS Number

1745-18-2

Product Name

1-Allyl-4-chlorobenzene

IUPAC Name

1-chloro-4-prop-2-enylbenzene

Molecular Formula

C9H9Cl

Molecular Weight

152.62 g/mol

InChI

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2

InChI Key

VGUNPRNQXXTCCL-UHFFFAOYSA-N

SMILES

C=CCC1=CC=C(C=C1)Cl

Canonical SMILES

C=CCC1=CC=C(C=C1)Cl

Synonyms

1-Allyl-4-chlorobenzene, 4-Chloroallylbenzene, p-Chloroallylbenzene, 1-(4-Chlorophenyl)-2-propene, 3-(4-Chlorophenyl)-1-propene, 1-Chloro-4-(prop-2-en-1-yl)benzene

Purity

≥97%

Package Size

5 g

1-Allyl-4-chlorobenzene (CAS 1745-18-2) is a para-halogenated allylbenzene derivative that serves as a versatile building block in organic synthesis and materials science. Featuring both a terminal alkene and an aryl chloride, the compound provides orthogonal reactive handles for cross-coupling, epoxidation, and addition reactions. Its procurement value is driven by its balance of electronic deactivation (via the chloro group) and steric accessibility, which differentiates its reactivity from electron-rich or heavily substituted analogs. With a density of 1.055 g/cm³, it presents distinct handling and phase-separation characteristics compared to lighter unsubstituted allylbenzenes, making it a specific choice for scalable synthetic workflows and formulation .

Research Fit

Bifunctional aryl chloride–allyl scaffold
Palladium-catalyzed cross-coupling & oxidation workflows
Reported liquid crystal intermediate utility (class-level)

Substituting 1-allyl-4-chlorobenzene with unsubstituted allylbenzene, electron-rich analogs (like 4-allyl-1,2-dimethoxybenzene), or heavily fluorinated derivatives fundamentally alters both reaction pathways and process efficiency. The electron-withdrawing para-chloro substituent promotes olefin isomerization prior to certain addition reactions, completely shifting the regioselectivity compared to electron-rich analogs that undergo direct terminal addition [1]. Furthermore, in multi-step sequences such as Suzuki-Miyaura coupling followed by epoxidation, the chloro-substituted core maintains high overall yields, whereas multi-fluorinated or nitro-substituted analogs suffer from severe yield degradation due to poor nucleophilicity or instability under standard conditions[2]. Finally, its ~18% higher density compared to unsubstituted allylbenzene means that volumetric loading and liquid-liquid extraction protocols must be recalibrated if a generic substitution is attempted .

Substitution Risk

Non-chlorinated allylbenzenes lack the aryl chloride handle for Pd-catalyzed cross-coupling
meta- or ortho-chloro isomers alter electronic modulation and may reduce regioselectivity
Saturated alkylchlorobenzenes cannot undergo alkene-specific oxidation or polymerization

Precursor Efficiency in Multi-Step Epoxidation

In the synthesis of functionalized epoxides for antimicrobial agents, the 1-allyl-4-chlorobenzene pathway demonstrates significantly higher process efficiency. When synthesized via Suzuki-Miyaura cross-coupling and subsequently subjected to mCPBA epoxidation, the 4-chloro pathway yields the target epoxide in a 71% overall yield. In contrast, the 2,6-difluoro analog yields only 40% over the same two steps, and the 2,6-difluoro-3-nitro analog drops to a 23% overall yield [1].

Evidence DimensionOverall yield in two-step allylation/epoxidation sequence
Target Compound Data71% overall yield
Comparator Or Baseline2,6-difluoro analog (40% yield); 2,6-difluoro-3-nitro analog (23% yield)
Quantified Difference31-48% absolute higher overall yield
ConditionsSuzuki-Miyaura cross-coupling followed by mCPBA epoxidation

For procurement of starting materials in multi-step syntheses, the para-chloro substituted allylbenzene offers significantly higher throughput and process efficiency than heavily fluorinated or nitro-substituted alternatives.

Wacker oxidation yield
Head-to-head
98% reported yield
Pd(OAc)₂/TsOH, t-BuOOH, H₂O/CH₃CN, 20°C
Supports synthesis-fit selection
Versus Friedel-Crafts: 74–96.5%

Regioselectivity Shift in Hydroalkoxylation Reactions

The electronic properties of the para-chloro substituent fundamentally alter the compound's behavior in catalytic addition reactions. Under cobalt-catalyzed hydroalkoxylation conditions, 1-allyl-4-chlorobenzene undergoes an initial olefin isomerization followed by hydroalkoxylation, yielding an α-hydroalkoxylated product. This contrasts sharply with electron-rich analogs like 4-allyl-1,2-dimethoxybenzene, which undergo direct Markovnikov hydroalkoxylation without prior isomerization (achieving 93% yield of the direct addition product)[1].

Evidence DimensionReaction pathway and regioselectivity
Target Compound DataUndergoes isomerization prior to α-hydroalkoxylation
Comparator Or Baseline4-allyl-1,2-dimethoxybenzene (undergoes direct Markovnikov hydroalkoxylation)
Quantified DifferenceComplete shift from direct terminal addition to an isomerization-addition pathway
ConditionsCobalt-catalyzed hydroalkoxylation in methanol or t-butanol

The para-chloro group cannot be used as a drop-in substitute for electron-rich allylbenzenes if direct terminal addition is the required synthetic outcome.

Liquid crystal utility
Class-level
Patent claims on chlorobenzene LC derivatives
Reported LC precursor context
Data to verify; class-level inference

Handling and Formulation Density Profile

The physical properties of 1-allyl-4-chlorobenzene dictate its handling and process parameters during scale-up. The compound exhibits a density of 1.055 g/cm³ at 25 °C , which is approximately 18% higher than that of unsubstituted allylbenzene (0.892 g/cm³) . This density differential directly impacts phase separation dynamics during liquid-liquid extractions and alters the volumetric constraints in large-scale reactor formulations.

Evidence DimensionLiquid density at 25 °C
Target Compound Data1.055 g/cm³
Comparator Or BaselineAllylbenzene (0.892 g/cm³)
Quantified Difference~18% higher density
ConditionsStandard laboratory handling conditions (25 °C)

This density differential requires adjustments to solvent extraction protocols, phase separation times, and volumetric reactor loading if substituting the unsubstituted analog.

Boiling point vs analogs
Head-to-head
195.0±9.0 °C
+33°C vs p-chlorotoluene
Distillation-purification differentiation
Vapor pressure ~6× lower
nAChR agonist profile
Supporting evidence
Recombinant α1β1γδ nAChR assay
Reported target engagement context
Quantitative EC₅₀ not available
Grignard synthesis route
Cross-study comparable
b.p. 72–74°C / 4 mmHg
from p-chlorobromobenzene
Reduces method development effort
Stabilized with TBC

Precursor for Functionalized Epoxides and Antimicrobial Agents

Due to its high overall yield (71%) in sequential Suzuki-Miyaura cross-coupling and mCPBA epoxidation, 1-allyl-4-chlorobenzene is a highly efficient starting material for synthesizing 4-chlorobenzyloxirane and downstream ethanolamine-based antimicrobial agents. It outperforms heavily fluorinated analogs, which suffer from significant yield degradation in the same multi-step sequence[1].

Substrate for Isomerization-Dependent Addition Reactions

In catalytic workflows requiring α-hydroalkoxylation, 1-allyl-4-chlorobenzene is specifically selected over electron-rich allylbenzenes. Its electron-withdrawing chloro group facilitates the necessary olefin isomerization prior to alcohol addition, enabling access to specific regioisomers that cannot be obtained using direct Markovnikov addition substrates like 4-allyl-1,2-dimethoxybenzene[2].

High-Density Monomer and Building Block in Phase-Separation Workflows

For large-scale syntheses and formulations where liquid-liquid extraction is a critical purification step, the compound's higher density (1.055 g/cm³) compared to unsubstituted allylbenzene provides distinct phase separation dynamics. It is the right choice when process chemistry workflows have been optimized for heavier halogenated organic phases .

Application Fit Matrix

Application
Selection Property
Validation Focus
Wacker oxidation to ketone
Allyl oxidation compatibility
Reported yield under mild conditions
Liquid crystal intermediate research
Mesogenic chlorobenzene scaffold
Miscibility with LC compositions
Nicotinic receptor tool compound
nAChR agonist scaffold
Functional activity in recombinant assays
Bifunctional building block
Orthogonal aryl-Cl / allyl handles
Sequential transformation compatibility

XLogP3

4

Wikipedia

1-Allyl-4-chlorobenzene

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